Cas no 1807116-48-8 (2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride)

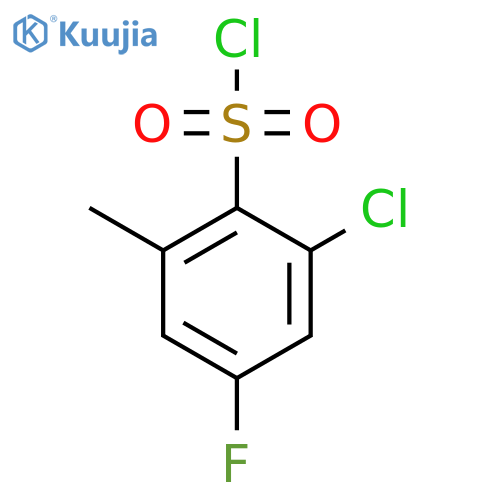

1807116-48-8 structure

商品名:2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride

CAS番号:1807116-48-8

MF:C7H5Cl2FO2S

メガワット:243.082802534103

CID:5006720

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride

-

- インチ: 1S/C7H5Cl2FO2S/c1-4-2-5(10)3-6(8)7(4)13(9,11)12/h2-3H,1H3

- InChIKey: GJODZNRKQNYEEP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC(C)=C1S(=O)(=O)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 275

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 42.5

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007169-250mg |

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride |

1807116-48-8 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010007169-1g |

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride |

1807116-48-8 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Alichem | A010007169-500mg |

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride |

1807116-48-8 | 97% | 500mg |

782.40 USD | 2021-07-06 |

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1807116-48-8 (2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量